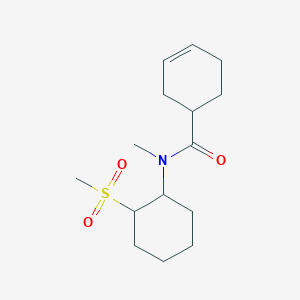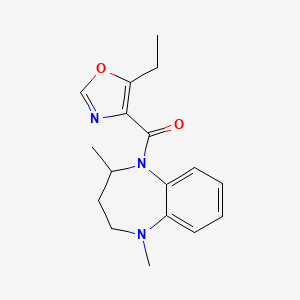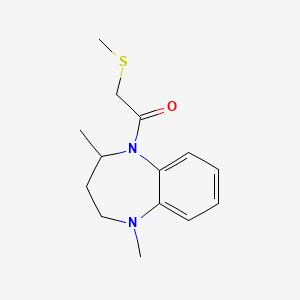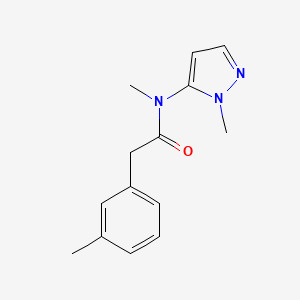
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone, also known as D2PM, is a synthetic designer drug that belongs to the class of cathinones. D2PM has been used as a recreational drug due to its stimulant and euphoric effects. However, the drug has also been studied for its potential therapeutic applications.
Mecanismo De Acción
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which results in increased levels of these neurotransmitters in the brain. The drug also acts as a releasing agent of these neurotransmitters, which leads to their release from presynaptic neurons into the synaptic cleft.
Biochemical and Physiological Effects:
The increased levels of dopamine, norepinephrine, and serotonin in the brain result in the stimulant and euphoric effects of this compound. The drug also increases heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone has advantages for lab experiments due to its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This allows for the study of the effects of these neurotransmitters on behavior and cognition. However, the drug has limitations due to its potential for abuse and toxicity.
Direcciones Futuras
For the study of (2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone include the development of more selective and potent drugs and the exploration of its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of (2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone involves the condensation of 2,5-dimethyl-3-phenylpyrrolidine with 1,4-dioxane-2-carboxylic acid, followed by reduction with sodium borohydride. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and cognitive disorders. The drug has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with mood and cognition.
Propiedades
IUPAC Name |
(2,5-dimethyl-3-phenylpyrrolidin-1-yl)-(1,4-dioxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-10-15(14-6-4-3-5-7-14)13(2)18(12)17(19)16-11-20-8-9-21-16/h3-7,12-13,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWOHRYPWOPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C(=O)C2COCCO2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)




